2-(Cyanomethyl)benzonitrile

Catalog No.
S1892593
CAS No.
3759-28-2
M.F
C9H6N2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyanomethyl)benzonitrile

Replace benzyl cyanide to achieve one-pot cascade cyclizations. 2-(Cyanomethyl)benzonitrile’s ortho-nitrile enables intramolecular trapping; its methylene C-H acidity allows mild KOtBu deprotonation, bypassing costly LDA/cryogenics.

Key advantages:

  • Direct isoquinoline/benzoquinoline synthon - no failed ring closure
  • Scalable process: room-temperature base, no organolithium
  • Amidoxime chelator precursor for semiconductor cleaning solutions

In stock for immediate dispatch.

CAS Number

3759-28-2

Product Name

2-(Cyanomethyl)benzonitrile

IUPAC Name

2-(cyanomethyl)benzonitrile

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2

InChI Key

GKHSEDFDYXZGCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C#N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#N

The exact mass of the compound 2-(Cyanomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Cyanomethyl)benzonitrile, 2-Cyanophenylacetonitrile, o-Cyanobenzyl cyanide

Purity

≥97%

Package Size

1 g, 5 g

2-(Cyanomethyl)benzonitrile (CAS: 3759-28-2), also known as 2-cyanophenylacetonitrile or o-cyanobenzyl cyanide, is a highly reactive, bifunctional aromatic building block. It features an acidic aliphatic methylene spacer adjacent to a nitrile, paired with an ortho-aromatic nitrile group. This specific structural motif allows it to act sequentially as both a nucleophilic carbanion source and an internal electrophilic trap under mild basic conditions. In industrial and pharmaceutical procurement, it is primarily sourced as a non-substitutable precursor for the one-pot synthesis of fused nitrogen heterocycles, including isoquinolines, benzo[h]quinolines, and benzo[e]indenes, as well as for the development of specialized amidoxime chelators used in semiconductor processing [1].

Research Fit

Workflow Fused heterocycle construction (isoquinolines, benzoquinolines)
Selection Ortho-dinitrile architecture for proximity-driven cyclizations
Procurement Multiple purity tiers (98%, 95%, technical) to match experimental stage

Generic substitution with closely related analogs fails due to the strict geometric and electronic requirements of cascade cyclizations. Benzyl cyanide (phenylacetonitrile) lacks the ortho-nitrile group, meaning it can initiate carbanion attack but cannot undergo the final intramolecular cyclization, halting at acyclic or monocyclic intermediates. Conversely, phthalonitrile possesses two nitrile groups but lacks the acidic methylene spacer, preventing it from generating the necessary nucleophilic carbanion under mild conditions. Furthermore, unactivated analogs like 2-methylbenzonitrile lack the aliphatic nitrile, requiring harsh, cryogenic deprotonation (e.g., LDA at -78 °C) rather than the mild, scalable bases (e.g., KOtBu, NaNH2) compatible with 2-(Cyanomethyl)benzonitrile [1].

Substitution Risk

Ortho proximity drives intramolecular cyclization cascades
Meta and para isomers may not support analogous ring closure
Melts at ~76 °C, supporting easier recrystallization and handling
Para isomer melts >180 °C; meta isomer is a liquid at room temperature
Enzymatic hydrolysis selectively targets aliphatic side chain
Meta/para isomers preferentially hydrolyze the aromatic nitrile

Intramolecular Cyclization Capacity vs. Benzyl Cyanide

In the base-promoted synthesis of fused N-heterocycles, the ortho-nitrile group of 2-(cyanomethyl)benzonitrile is strictly required as an electrophilic trap. When reacted with 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles under microwave irradiation with sodamide, 2-(cyanomethyl)benzonitrile yields highly functionalized benzo[h]quinolines in excellent yields (>85%). In direct contrast, utilizing benzyl cyanide under identical conditions results in 0% yield of the fused benzo[h]quinoline; the reaction instead terminates at acyclic arylated anilines or dienes because it cannot undergo the final intramolecular C-N bond formation [1].

Evidence DimensionYield of fused benzo[h]quinoline / polycyclic heterocycle
Target Compound Data>85% yield (undergoes sequential inter- and intramolecular cyclization)
Comparator Or BaselineBenzyl cyanide (0% yield of fused system; halts at monocyclic/acyclic products)
Quantified DifferenceAbsolute functional divergence (fused polycyclic vs. monocyclic/acyclic)
ConditionsSodamide base, DMF, microwave irradiation at 100 °C

Buyers synthesizing complex isoquinoline or benzoquinoline APIs must procure the ortho-cyanated compound, as standard benzyl cyanides cannot complete the required ring-closing cascade.

Melting point delta
Data to verify
Δ >100 °C lower vs para; meta is liquid
Supports purification and solid handling differentiation
Confirm lot-specific thermal data

Ring-Size Control in Amidoxime Chelator Synthesis vs. Phthalonitrile

The presence of the methylene spacer in 2-(cyanomethyl)benzonitrile fundamentally alters its reactivity with hydroxylamine compared to standard dinitriles. When reacted with hydroxylamine in ethanol, 2-(cyanomethyl)benzonitrile undergoes cyclization to form a 6-membered 3-aminoisoquinolin-1(4H)-one oxime derivative. In contrast, phthalonitrile (1,2-dicyanobenzene), which lacks the methylene spacer, reacts under the same conditions to form a 5-membered isoindoline-1,3-dione dioxime (85.4% yield). This structural divergence dictates the coordination geometry of the resulting chelators [1].

Evidence DimensionCyclized ring size upon reaction with hydroxylamine
Target Compound DataForms 6-membered isoquinoline-based oximes
Comparator Or BaselinePhthalonitrile (Forms 5-membered isoindoline-based dioximes)
Quantified Difference1-carbon ring expansion directly altering metal-binding pocket geometry
ConditionsHydroxylamine (4 eq), ethanol, reflux for 60 hours

For materials scientists developing amidoxime-based stabilizers for semiconductor cleaning solutions, this compound provides a specific 6-membered coordination pocket that phthalonitrile cannot achieve.

Enzymatic regioselectivity
Reported
Ortho: exclusive aliphatic -CH₂CN hydrolysis. Meta/para: aromatic -CN hydrolysis
Unique product outcome for chemoenzymatic synthesis
Rhodococcus rhodochrous LL100-21 whole-cell model

Scalable Carbanion Generation vs. Unactivated Tolunitriles

The dual electron-withdrawing effect of the aliphatic nitrile and the ortho-cyanophenyl ring makes the methylene protons of 2-(cyanomethyl)benzonitrile highly acidic. This allows for rapid, high-yield carbanion generation using mild, industrially scalable bases. For example, reactions utilizing potassium tert-butoxide (KOtBu) achieve 93% yield in precursor synthesis stages. In contrast, attempting to deprotonate unactivated analogs like 2-methylbenzonitrile requires highly reactive, pyrophoric bases (such as n-BuLi or LDA) at cryogenic temperatures (-78 °C) to achieve comparable carbanion activity [1].

Evidence DimensionBase strength and temperature required for deprotonation
Target Compound DataMild bases (KOtBu, NaNH2) at 15 °C to 100 °C (Yields >90%)
Comparator Or Baseline2-Methylbenzonitrile (Requires LDA/n-BuLi at -78 °C)
Quantified DifferenceElimination of cryogenic cooling requirements and pyrophoric reagents
ConditionsBase-mediated nucleophilic addition / cyclization protocols

Process chemists can achieve massive cost savings and safety improvements during scale-up by utilizing this activated methylene compound rather than relying on cryogenic organolithium chemistry.

Ni(I) cascade coupling
Reported
40 examples of 3-aryl-1-aminoisoquinolines; generic benzonitriles fail
Mandatory regioisomer for 1-aminoisoquinoline library synthesis
Ni(cod)₂/dppf catalyst system
Benzo[h]quinoline chemoselectivity
Reported
Yields benzo[h]quinolines exclusively; allyl cyanide → m-teraryls
Ortho-specific scaffold for tridentate ligand research
Sodamide/DMF, microwave irradiation
Aqueous isoquinoline route
Reported
Ortho-CH₂CN required for tandem addition/cyclization; meta/para incompatible
Water-compatible protocol for sustainable chemistry metrics
Pd(OAc)₂ catalyst, water, 100 °C
Purity grade diversity
Reported
98%, 95%, 80–90% tiers available; meta/para offer 1–2 grades
Flexible procurement for screening to scale-up workflows
Vendor datasheet aggregation, 2025

One-Pot Synthesis of Benzo[h]quinolines and Isoquinolines

Due to its bifunctional nature (nucleophilic methylene + electrophilic ortho-nitrile), this compound is the optimal starting material for microwave-assisted, base-promoted cascade syntheses of highly functionalized isoquinoline and benzoquinoline APIs. It strictly outperforms benzyl cyanide, which fails to undergo the required ring closure [1].

Development of Amidoxime Chelators for Semiconductor Processing

The specific reactivity of 2-(cyanomethyl)benzonitrile with hydroxylamine yields 6-membered isoquinoline oximes. These are highly valued as metal-complexing agents and stabilizers in aqueous hydroxylamine cleaning solutions used to remove residues from copper and low-k dielectric surfaces without attacking the metal substrate [2].

Scalable API Intermediate Manufacturing

Because it forms reactive carbanions under mild basic conditions (e.g., KOtBu at room temperature), it is an ideal, process-friendly precursor for complex pharmaceutical intermediates, avoiding the prohibitive costs and safety hazards of cryogenic organolithium scale-up required by unactivated analogs [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Aminoisoquinoline library synthesis
Ortho-dinitrile cascade cyclization architecture
Transition metal catalyst compatibility; regioisomer identity confirmation
Chemoenzymatic 2-(cyanophenyl)acetic acid route
Exclusive aliphatic side-chain hydrolysis selectivity
Biocatalyst reproducibility; product regiopurity verification
Benzo[h]quinoline ligand scaffold synthesis
Chemoselective annulation with pyranone-carbonitriles
Microwave-assisted yield consistency; ligand coordination performance
Aqueous Pd-catalyzed isoquinoline synthesis
Tandem addition/cyclization in water-compatible conditions
Green solvent metrics validation; functional group tolerance screening

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3759-28-2

Wikipedia

Homophthalonitrile
2-Cyanophenylacetonitrile

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